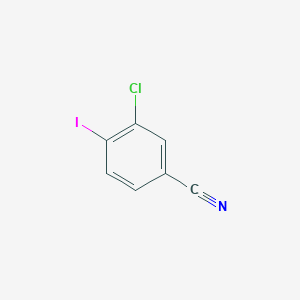
3-Chloro-4-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 4th positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodobenzonitrile can be synthesized through several methods. One common method involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-iodobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-iodobenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with .
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzonitrile: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodobenzonitrile: Lacks the chlorine substituent, affecting its reactivity and applications.
3-Bromo-4-iodobenzonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 3-Chloro-4-iodobenzonitrile is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-chloro-4-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVGLBKTGXKVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)





![(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine](/img/structure/B2856536.png)




